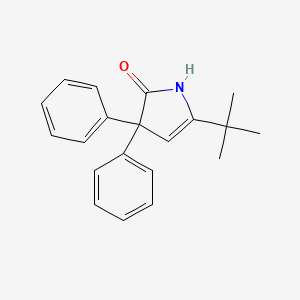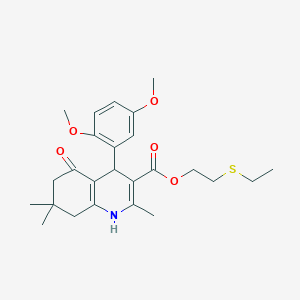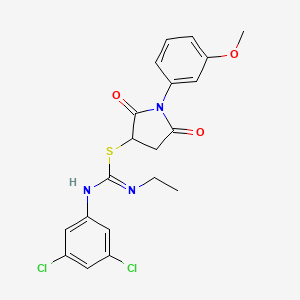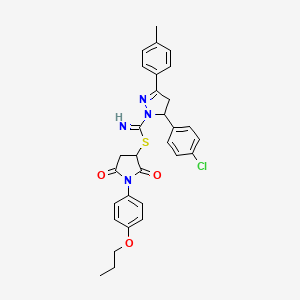
5-tert-butyl-3,3-diphenyl-1,3-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-tert-butyl-3,3-diphenyl-1,3-dihydro-2H-pyrrol-2-one, also known as TPD, is a heterocyclic compound that has been extensively studied for its potential use in various scientific research applications. TPD is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 345.42 g/mol. This compound has a unique structure that makes it an attractive target for researchers interested in developing new drugs and materials.
Wirkmechanismus
The mechanism of action of 5-tert-butyl-3,3-diphenyl-1,3-dihydro-2H-pyrrol-2-one is not well understood. However, it is believed that this compound interacts with various biological targets, including enzymes and receptors, to produce its effects.
Biochemical and Physiological Effects
Studies have shown that 5-tert-butyl-3,3-diphenyl-1,3-dihydro-2H-pyrrol-2-one has a variety of biochemical and physiological effects. For example, 5-tert-butyl-3,3-diphenyl-1,3-dihydro-2H-pyrrol-2-one has been shown to have antioxidant properties, which may make it useful in the treatment of various diseases. Additionally, 5-tert-butyl-3,3-diphenyl-1,3-dihydro-2H-pyrrol-2-one has been shown to have anti-inflammatory properties, which may make it useful in the treatment of conditions such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-tert-butyl-3,3-diphenyl-1,3-dihydro-2H-pyrrol-2-one in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 5-tert-butyl-3,3-diphenyl-1,3-dihydro-2H-pyrrol-2-one has been shown to have a wide range of potential applications, which makes it an attractive target for researchers. However, one limitation of using 5-tert-butyl-3,3-diphenyl-1,3-dihydro-2H-pyrrol-2-one in lab experiments is that its mechanism of action is not well understood, which makes it difficult to predict its effects in various biological systems.
Zukünftige Richtungen
There are many potential future directions for research on 5-tert-butyl-3,3-diphenyl-1,3-dihydro-2H-pyrrol-2-one. One area of research that has received particular attention is the development of new materials for use in electronic devices. Researchers are also interested in exploring the potential use of 5-tert-butyl-3,3-diphenyl-1,3-dihydro-2H-pyrrol-2-one in the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, researchers are interested in exploring the potential use of 5-tert-butyl-3,3-diphenyl-1,3-dihydro-2H-pyrrol-2-one in the development of new drugs with unique mechanisms of action.
Synthesemethoden
5-tert-butyl-3,3-diphenyl-1,3-dihydro-2H-pyrrol-2-one can be synthesized through a variety of methods. One common method involves the reaction of 2,4-pentanedione with tert-butylamine and benzaldehyde. The resulting product is then subjected to a cyclization reaction to form 5-tert-butyl-3,3-diphenyl-1,3-dihydro-2H-pyrrol-2-one. Other methods involve the use of different starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
5-tert-butyl-3,3-diphenyl-1,3-dihydro-2H-pyrrol-2-one has been studied extensively for its potential use in various scientific research applications. One area of research that has received particular attention is the development of new materials. 5-tert-butyl-3,3-diphenyl-1,3-dihydro-2H-pyrrol-2-one has been shown to have unique electronic and optical properties that make it an attractive candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Eigenschaften
IUPAC Name |
5-tert-butyl-3,3-diphenyl-1H-pyrrol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-19(2,3)17-14-20(18(22)21-17,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIJVGAUTKKKSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(C(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-3,3-diphenyl-1H-pyrrol-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5123890.png)
![methyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B5123893.png)
![2-methyl-N-{1-[1-(4-pentenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5123898.png)
![N-[4-(benzyloxy)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5123904.png)
![(4aS*,8aR*)-2-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}decahydroisoquinoline](/img/structure/B5123909.png)
![[2-(diphenylhydrazono)-7,7-dimethylbicyclo[2.2.1]hept-1-yl]methanesulfonic acid](/img/structure/B5123929.png)
![N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide](/img/structure/B5123936.png)

![4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride](/img/structure/B5123947.png)


![1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5123973.png)

![1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B5123987.png)